molecular formula C12H15ClN2O4 B13512560 Methyl 3-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate

Methyl 3-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate

Cat. No.: B13512560
M. Wt: 286.71 g/mol
InChI Key: OSNFZDQWKHTLMA-UHFFFAOYSA-N
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chlorine atom, and a carboxylate ester group attached to a pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine-4-carboxylic acid and tert-butyl carbamate.

    Protection of Amino Group: The amino group is protected using tert-butyl carbamate to form the Boc-protected amino group.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.

    Ester Hydrolysis: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the chlorine atom.

    Deprotection Reactions: The major product is the free amino derivative of the pyridine compound.

    Ester Hydrolysis: The major product is the carboxylic acid derivative of the pyridine compound.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of the Boc-protected amino group and the chlorine atom allows for selective interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate: This compound has a similar Boc-protected amino group and ester functionality but differs in the core structure, which is an azetidine ring instead of a pyridine ring.

    Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate: This compound also features a Boc-protected amino group and ester functionality, with an oxetane ring as the core structure.

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which allows for specific substitution reactions and interactions with biological targets. The combination of the Boc-protected amino group and the ester functionality further enhances its versatility in synthetic and medicinal applications.

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

methyl 2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-7(10(16)18-4)5-6-14-9(8)13/h5-6H,1-4H3,(H,15,17)

InChI Key

OSNFZDQWKHTLMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)C(=O)OC

Origin of Product

United States

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